"Allyl (2-oxoazepan-3-yl)carbamate" CAS number 1219403-80-1
"Allyl (2-oxoazepan-3-yl)carbamate" CAS number 1219403-80-1
CAS Number: 1219403-80-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl (2-oxoazepan-3-yl)carbamate is a chemical intermediate of significant interest in the field of medicinal chemistry. While detailed studies on the compound itself are limited, its pivotal role lies in the synthesis of complex, biologically active molecules. Notably, it serves as a key building block in the development of potent dual neurokinin NK1/NK2 receptor antagonists, such as DNK333. This guide provides a comprehensive overview of the available technical information regarding Allyl (2-oxoazepan-3-yl)carbamate, focusing on its synthesis, chemical properties, and its application as a protected amine in multi-step organic synthesis. Detailed experimental protocols and workflow visualizations are provided to aid researchers in its practical application.
Chemical Properties and Data
Quantitative data for Allyl (2-oxoazepan-3-yl)carbamate is not extensively reported in public literature, likely due to its nature as a synthetic intermediate. However, key properties can be calculated or are available from chemical suppliers. The properties of its common precursor, (R)-3-Aminoazepan-2-one, are also provided for context.
Table 1: Physicochemical Properties
| Property | Allyl (2-oxoazepan-3-yl)carbamate | (R)-3-Aminoazepan-2-one |
| CAS Number | 1219403-80-1[1][2] | 28957-33-7[3] |
| Molecular Formula | C10H16N2O3 | C6H12N2O[3] |
| Molecular Weight | 212.25 g/mol | 128.17 g/mol [3] |
| IUPAC Name | Allyl N-[(3R)-2-oxoazepan-3-yl]carbamate | (3R)-3-aminoazepan-2-one[3] |
Role in Synthesis: The Allyl Carbamate (Alloc) Protecting Group
The primary function of converting 3-aminoazepan-2-one to Allyl (2-oxoazepan-3-yl)carbamate is to protect the amine group. The allyl carbamate (Alloc) is a valuable protecting group in organic synthesis for several reasons:
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Orthogonality: The Alloc group is stable under a wide range of conditions used to remove other common protecting groups (e.g., acid-labile Boc or base-labile Fmoc), allowing for selective deprotection in complex molecules.
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Mild Deprotection Conditions: It can be removed under neutral conditions using a palladium(0) catalyst, which is beneficial for sensitive substrates.[2][4]
The general strategy involves protecting the amine of 3-aminoazepan-2-one with the Alloc group, performing subsequent chemical transformations on other parts of the molecule, and then selectively removing the Alloc group to reveal the amine for further reaction.
Figure 1. Synthetic workflow illustrating the use of Allyl (2-oxoazepan-3-yl)carbamate as a protected intermediate.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and deprotection of Allyl (2-oxoazepan-3-yl)carbamate based on standard procedures for Alloc protection and deprotection.
Synthesis of Allyl (2-oxoazepan-3-yl)carbamate (Alloc Protection)
This protocol describes the protection of the primary amine of (R)-3-Aminoazepan-2-one using allyl chloroformate.
Table 2: Reagents and Conditions for Alloc Protection
| Reagent/Condition | Description |
| Starting Material | (R)-3-Aminoazepan-2-one |
| Protecting Agent | Allyl chloroformate (Alloc-Cl) |
| Base | Pyridine or Triethylamine (Et3N) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
Detailed Methodology:
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To a stirred solution of (R)-3-Aminoazepan-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of starting material) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
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Slowly add allyl chloroformate (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure Allyl (2-oxoazepan-3-yl)carbamate.
Deprotection of Allyl (2-oxoazepan-3-yl)carbamate
This protocol describes the removal of the Alloc group to regenerate the free amine using a palladium catalyst.
Table 3: Reagents and Conditions for Alloc Deprotection
| Reagent/Condition | Description |
| Starting Material | Allyl (2-oxoazepan-3-yl)carbamate |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |
| Scavenger | Phenylsilane (PhSiH3) or Dimedone |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Reaction Time | 30-60 minutes |
Detailed Methodology:
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Dissolve Allyl (2-oxoazepan-3-yl)carbamate (1.0 eq) in anhydrous DCM (20 mL per 1 g of starting material) under a nitrogen atmosphere.
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Add the allyl scavenger, such as phenylsilane (3.0 eq).
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Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the solution. The solution may turn yellow.
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Stir the reaction mixture at room temperature for 30-60 minutes, monitoring for the consumption of the starting material by TLC.
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Upon completion, concentrate the reaction mixture under reduced pressure.
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The crude product can be purified by column chromatography or by an appropriate workup procedure (e.g., acid-base extraction) to isolate the deprotected product, (R)-3-Aminoazepan-2-one.
Figure 2. Catalytic cycle for the palladium-mediated deprotection of an Alloc-protected amine.
Application in the Synthesis of Neurokinin Receptor Antagonists
Allyl (2-oxoazepan-3-yl)carbamate is an intermediate in the synthesis of complex molecules such as DNK333, a dual neurokinin NK1/NK2 receptor antagonist.[5] These antagonists have therapeutic potential for conditions like asthma and other inflammatory diseases.[6][7] In the synthesis of DNK333, the (R)-3-aminoazepan-2-one moiety is a crucial component, and protecting its amine group allows for the controlled, stepwise assembly of the final complex molecule.[5]
Conclusion
While not a final drug product, Allyl (2-oxoazepan-3-yl)carbamate (CAS 1219403-80-1) is a valuable intermediate for organic and medicinal chemists. Its utility stems from the properties of the allyl carbamate protecting group, which enables the strategic and selective synthesis of complex molecular architectures. A thorough understanding of its preparation and deprotection is essential for researchers working on the synthesis of neurokinin receptor antagonists and other intricate pharmaceutical compounds. The protocols and workflows presented in this guide offer a foundational understanding for the practical application of this versatile building block.
References
- 1. The design and synthesis of novel NK1/NK2 dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. D-2-Aminohexano-6-lactam | C6H12N2O | CID 439823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4314942A - Deprotection of allylic esters, carbonates and carbamates catalyzed by palladium compounds - Google Patents [patents.google.com]
- 5. Combined NK1 and NK2 tachykinin receptor antagonists: synthesis and structure-activity relationships of novel oxazolidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual tachykinin NK1/NK2 antagonist DNK333 inhibits neurokinin A-induced bronchoconstriction in asthma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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